Pseudolycorine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pseudolycorine and related compounds involves complex organic reactions. Techniques such as "click chemistry" have been applied for the synthesis of pseudo-oligosaccharides and amino acid glycoconjugates, providing a pathway for the development of this compound derivatives through highly regioselective and high-yielding conjugation reactions under mild conditions (Hotha & Kashyap, 2006). Additionally, strategies for the total synthesis of related alkaloids, leveraging methods like asymmetric conjugate addition cascades, offer insights into the synthetic approaches that could be adapted for this compound (Yamada et al., 2009).

Molecular Structure Analysis

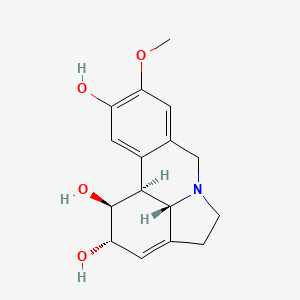

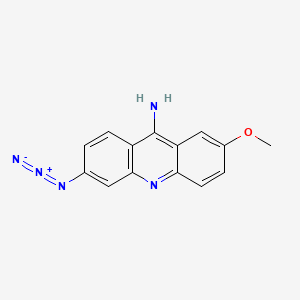

The molecular structure of this compound features a complex alkaloid framework, characteristic of compounds within the Amaryllidaceae family. Techniques such as capillary electrophoresis combined with online electrochemiluminescence have been employed for the determination of this compound, allowing for a deeper understanding of its structural attributes (Deng et al., 2011).

Chemical Reactions and Properties

This compound's chemical reactivity and properties are influenced by its molecular structure. Studies have identified novel compounds such as this compound N-oxide from Narcissus tazetta, which alongside this compound, have been evaluated for their biological activities, indicating the potential chemical diversity and reactivity within this class of compounds (Katoch et al., 2019).

Aplicaciones Científicas De Investigación

Tratamiento de Enfermedades Autoinmunitarias

Pseudolycorine: ha demostrado ser prometedor en el tratamiento de enfermedades autoinmunitarias, particularmente encefalomielitis autoinmune experimental (EAE), que es un modelo murino de esclerosis múltiple (EM) . Funciona inhibiendo la proliferación, expansión y diferenciación de células supresoras derivadas de mieloides (MDSC), que son cruciales en la patogénesis de las condiciones autoinmunitarias .

Efectos Inmunofarmacológicos

El compuesto exhibe efectos inmunofarmacológicos significativos al restringir la expansión de las MDSC y su diferenciación en MDSC similares a monocitos (M-MDSC). Esta acción es crítica para aliviar la autoinmunidad del sistema nervioso central mediada por células Th17 .

Propiedades Antiinflamatorias

This compound demuestra propiedades antiinflamatorias al reducir la infiltración inflamatoria y la desmielinización en el sistema nervioso central. Esto es particularmente beneficioso en condiciones donde la inflamación juega un papel clave .

Potencial Neuroprotector

Al reducir la infiltración de MDSC y células Th17 en la médula espinal, this compound puede ofrecer beneficios neuroprotectores, que podrían ser vitales para enfermedades como la EM que involucran neurodegeneración .

Actividad Antitumoral

This compound, junto con otros alcaloides de la familia Amaryllidaceae, se ha asociado con actividades antitumorales. Sus análogos estructurales, como la licorina, han mostrado actividad antitumoral a través de la vía JAK/STAT, lo que sugiere que this compound podría compartir propiedades similares .

Actividades Antivirales

Los alcaloides de Narcissus tazetta L. var. Chinensis Roem, incluida la this compound, han demostrado actividades antivirales. Esto abre posibles aplicaciones en el tratamiento y manejo de infecciones virales .

Inhibición de la Proliferación Inducida por Citocinas

Se ha encontrado que this compound inhibe significativamente la proliferación inducida por citocinas, particularmente la acción de IL-6 y GM-CSF en las MDSC. Esto podría aprovecharse en estrategias terapéuticas para condiciones donde la señalización de citocinas está desregulada .

Potencial en Intervenciones Terapéuticas

Dados sus diversos efectos farmacológicos, this compound puede ser un excelente candidato para futuras investigaciones y desarrollo en intervenciones terapéuticas para una gama de enfermedades, incluidas, entre otras, la EM y otros trastornos autoinmunitarios .

Direcciones Futuras

Pseudolycorine chloride has been found to ameliorate Th17 cell-mediated central nervous system autoimmunity by restraining myeloid-derived suppressor cell expansion . This suggests that this compound may be an excellent candidate for the treatment of multiple sclerosis and other autoimmune diseases .

Mecanismo De Acción

Target of Action

Pseudolycorine primarily targets myeloid-derived suppressor cells (MDSCs) and T cells . MDSCs are a heterogeneous population of immune cells from the myeloid lineage that have potent immune-suppressing activities . T cells are a type of white blood cell that play a central role in cell-mediated immunity .

Mode of Action

This compound inhibits the proliferation of activated T cells by blocking the cell cycle in the G0/G1 phase . In the case of MDSCs, this compound significantly inhibits their proliferation, expansion, and differentiation into monocyte-like MDSCs (M-MDSCs) in a dose-dependent manner .

Biochemical Pathways

This compound significantly inhibits the expression of IL-6, IL-17, and IFN-γ . These cytokines are involved in the inflammatory response and the regulation of immune responses. The inhibition of these cytokines can lead to a decrease in inflammation and immune response .

Pharmacokinetics

It is known that this compound can be administered in vivo, as evidenced by studies where mice were treated with this compound . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound’s action results in the alleviation of experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis . This is achieved through the inhibition of inflammatory infiltration, demyelination, and the infiltration of MDSCs and Th17 cells into the spinal cord .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction of this compound from the bulb of Lycoris radiata can be affected by the extraction method used . .

Propiedades

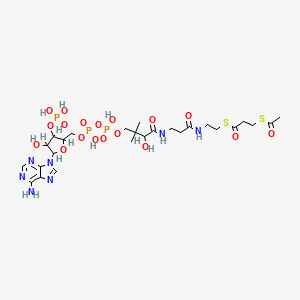

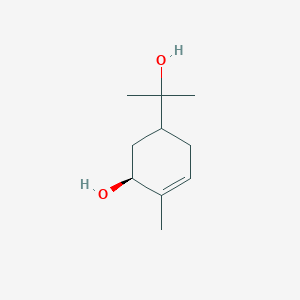

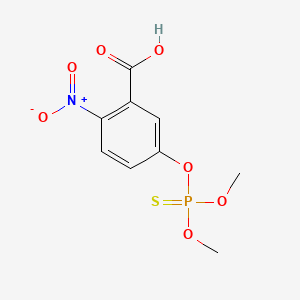

IUPAC Name |

(1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-21-13-5-9-7-17-3-2-8-4-12(19)16(20)14(15(8)17)10(9)6-11(13)18/h4-6,12,14-16,18-20H,2-3,7H2,1H3/t12-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAHWDNDUGDSLE-ARLBYUKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231711 | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29429-03-6, 82372-67-6 | |

| Record name | Pseudolycorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29429-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029429036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: [, ] Pseudolycorine has been shown to inhibit the proliferation, expansion, and differentiation of MDSCs, particularly the monocyte-like MDSC subset (M-MDSCs). This effect is mediated, at least in part, by suppressing the response of MDSCs to interleukin-6 (IL-6) and granulocyte-macrophage colony-stimulating factor (GM-CSF), key cytokines involved in MDSC expansion and differentiation. This suppression of MDSC activity contributes to this compound's ability to ameliorate Th17 cell-mediated central nervous system autoimmunity in experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis.

ANone: [] Studies suggest that this compound can ameliorate the severity of Th17 cell-mediated EAE by restraining the expansion of MDSCs. This is significant because EAE is characterized by the infiltration of a large number of MDSCs, which can exacerbate the disease progression.

ANone: [, , ] this compound has the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol.

ANone: [, ] Extensive spectroscopic data, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and optical rotatory dispersion (ORD) spectra, has been used to elucidate the structure of this compound. These analyses confirmed the presence of specific functional groups like hydroxyl, methoxy, and aromatic rings, and provided insights into its three-dimensional structure.

ANone: The currently available research primarily focuses on the biological activity and chemical structure of this compound. Further research is needed to explore its material compatibility and stability under diverse conditions.

ANone: Current research primarily focuses on the biological activity of this compound. There is no reported evidence suggesting catalytic properties for this alkaloid.

ANone: While the research provided does not explicitly detail computational studies on this compound, such approaches could be valuable for further investigation. Computational models could help predict the binding affinity of this compound to potential targets, explore structure-activity relationships, and guide the design of novel derivatives with enhanced properties.

ANone: Research on this compound stability under various conditions and formulation approaches is currently limited. Investigating these aspects is crucial for developing stable and effective drug delivery systems for this alkaloid.

ANone: The provided research primarily focuses on the isolation, structural characterization, and initial biological evaluation of this compound and related Amaryllidaceae alkaloids. Comprehensive investigations into these aspects (SHE regulations, detailed pharmacokinetics, extensive in vivo efficacy, resistance mechanisms, long-term toxicology studies, targeted drug delivery approaches, biomarker discovery, etc.) are necessary to fully understand the therapeutic potential and risks associated with this compound.

ANone: [, , , ] The isolation of this compound from Narcissus tazetta L. var. Chinensis Roem represents an early milestone in its research. Subsequent studies focused on developing efficient isolation methods, like the ammonium reineckate precipitation method. Structural elucidation using various spectroscopic techniques, including IR, UV, NMR, and ORD, marked significant progress in understanding this alkaloid. Research on its biological activity, particularly its antitumor and antiviral properties, has further fueled interest in this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)

![(7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid](/img/structure/B1215478.png)